The active constituents of Danshen, including ursolic acid, tanshinones, and Danshensu, have been shown to exert their effects through various molecular pathways. Ursolic acid, for example, upregulates endothelial nitric oxide synthase (eNOS) and downregulates Nox4 expression in human endothelial cells, leading to increased bioactive nitric oxide (NO) production, which is beneficial for cardiovascular health1. Tanshinone IIA, another component, inhibits the release of glutamate in rat cerebrocortical nerve terminals by suppressing presynaptic voltage-dependent Ca2+ entry and the MEK signaling cascade, suggesting a neuroprotective role6. Danshensu has been found to protect against myocardial ischemia/reperfusion injury by activating the PI3K/Akt and ERK1/2 signaling pathways, which inhibit apoptosis in cardiomyocytes4. Additionally, Danshen's anti-anemic effects are linked to the Jak-STAT signaling pathway, which is involved in erythroid hematopoiesis5.
Danshen has been widely used to treat cardiovascular diseases due to its ability to improve microcirculation, cause coronary vasodilation, suppress thromboxane formation, inhibit platelet adhesion and aggregation, and protect against myocardial ischemia3. Danshensu, in particular, has shown cardioprotective effects against myocardial ischemia/reperfusion injury, reducing infarct size and serum markers of cardiac injury4.
Danshen has demonstrated protective effects in patients with colon and breast cancer. Dihydroisotanshinone I, a bioactive compound in Danshen, inhibits the proliferation of colon and breast cancer cells through apoptosis and, in the case of breast cancer, also through ferroptosis. It affects the Skp2 signaling pathway in colon cancer and decreases GPX4 protein expression in breast cancer, which are novel therapeutic targets29.
Tanshinone IIA's ability to inhibit glutamate release suggests a potential role in preventing neurological diseases associated with excessive glutamate release, such as Alzheimer's disease and epilepsy6.
A combination of Danshen and ligustrazine has been shown to have a dual anti-inflammatory effect on macrophages and endothelial cells, which could be beneficial in treating diseases with an inflammatory component, such as atherosclerosis10.
Danshen has been used to treat anemia, particularly in the context of chemotherapy-induced anemia. It enhances red blood cell count, cardiac output, and blood flow velocity, likely through the activation of the Epo-JAK-STAT signaling pathway5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: